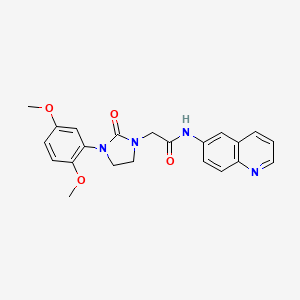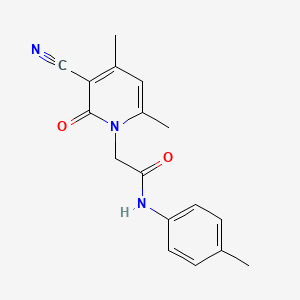![molecular formula C24H31N3O3 B2380791 Methyl-3-[(3,4,6,7,8,9,10,12,13,13a-Decahydro-2H-6,13-Methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoat CAS No. 1797981-91-9](/img/structure/B2380791.png)
Methyl-3-[(3,4,6,7,8,9,10,12,13,13a-Decahydro-2H-6,13-Methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate is a complex organic compound with a unique structure It is characterized by a decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core, which is a fused bicyclic system, and a benzoate ester functional group
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core through a series of cyclization reactions, followed by the introduction of the benzoate ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
Wirkmechanismus
The mechanism of action of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties.
Diterpenoids: These compounds have a similar carbon skeleton but are derived from different biosynthetic pathways and have distinct biological activities.
The uniqueness of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-30-23(28)17-6-4-8-20(14-17)25-24(29)27-11-5-7-16-12-18-13-19(22(16)27)15-26-10-3-2-9-21(18)26/h4,6,8,12,14,18-19,21-22H,2-3,5,7,9-11,13,15H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYNPZIGRLNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380713.png)

![3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2380720.png)
![1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B2380721.png)



![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2380725.png)
![2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)
![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)
